molecular formula C20H17ClO5 B3474324 PROPAN-2-YL 2-{[3-(2-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE

PROPAN-2-YL 2-{[3-(2-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE

Cat. No.: B3474324
M. Wt: 372.8 g/mol
InChI Key: YWHDXYWHRPTMNY-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-{[3-(2-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound that belongs to the class of chromen derivatives It is characterized by the presence of a chromen ring system, which is a fused ring structure containing both benzene and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-{[3-(2-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps, starting with the preparation of the chromen core. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions, using chlorobenzene as a starting material.

The final step involves the esterification of the chromen derivative with isopropyl acetate under acidic conditions to form the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reactions. The use of automated systems for monitoring and controlling reaction parameters can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 2-{[3-(2-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:

    Oxidation: The chromen ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromen ring can be reduced to form hydroxyl derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions include quinone derivatives, hydroxyl derivatives, and various substituted chromen derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

PROPAN-2-YL 2-{[3-(2-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-{[3-(2-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with various molecular targets and pathways. The chromen ring system can interact with enzymes and receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity to specific targets, while the acetate ester can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Chromen-4-one derivatives: Similar in structure but may lack the chlorophenyl group or acetate ester.

    Flavonoids: Natural compounds with a similar chromen ring system but different substituents.

    Coumarins: Contain a similar fused ring structure but differ in their functional groups.

Uniqueness

PROPAN-2-YL 2-{[3-(2-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to its specific combination of a chromen ring, chlorophenyl group, and acetate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

propan-2-yl 2-[3-(2-chlorophenyl)-4-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO5/c1-12(2)26-19(22)11-24-13-7-8-15-18(9-13)25-10-16(20(15)23)14-5-3-4-6-17(14)21/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHDXYWHRPTMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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